molecular formula C30H50N2O4S B13386110 Boc-Pen(pMeBzl)-OH

Boc-Pen(pMeBzl)-OH

Cat. No.: B13386110
M. Wt: 534.8 g/mol
InChI Key: XIWRVVSYJKYAIZ-UHFFFAOYSA-N
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Description

Boc-Pen(pMeBzl)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of the amino acid penicillamine, which is modified with a tert-butoxycarbonyl (Boc) protecting group and a para-methylbenzyl (pMeBzl) group. This compound is often used in the synthesis of peptides due to its stability and ease of removal under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Pen(pMeBzl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of penicillamine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting penicillamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Para-Methylbenzyl Group: The thiol group of penicillamine is then reacted with para-methylbenzyl chloride in the presence of a base to introduce the para-methylbenzyl group.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors, and the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-Pen(pMeBzl)-OH can undergo oxidation reactions, particularly at the thiol group, to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

    Oxidation: Disulfide derivatives.

    Reduction: Free thiol derivatives.

    Deprotection: Free amino derivatives.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-Pen(pMeBzl)-OH is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The Boc group provides protection to the amino group during the synthesis process.

Biology:

    Protein Engineering: It is used in the modification of proteins and peptides to study their structure and function.

Medicine:

    Drug Development: this compound is used in the development of peptide-based drugs, which are being explored for their therapeutic potential in various diseases.

Industry:

    Biotechnology: It is used in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

Mechanism: Boc-Pen(pMeBzl)-OH acts primarily as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. The para-methylbenzyl group provides additional stability to the compound.

Molecular Targets and Pathways:

    Peptide Bond Formation: The compound is involved in the formation of peptide bonds during the synthesis of peptides.

    Protection and Deprotection: The Boc group is removed under acidic conditions to expose the free amino group, allowing for further reactions.

Comparison with Similar Compounds

    Boc-Pen-OH: Similar to Boc-Pen(pMeBzl)-OH but without the para-methylbenzyl group.

    Boc-Cys(pMeBzl)-OH: A cysteine derivative with a para-methylbenzyl group.

    Boc-Ala-OH: An alanine derivative with a Boc protecting group.

Uniqueness:

    Stability: this compound offers enhanced stability due to the para-methylbenzyl group.

    Ease of Deprotection: The Boc group can be easily removed under mild acidic conditions, making it suitable for peptide synthesis.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWRVVSYJKYAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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